5-Fluoropicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

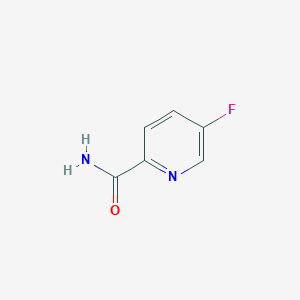

5-fluoropyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKOQDDWKWTOCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619828 |

Source

|

| Record name | 5-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499796-71-3 |

Source

|

| Record name | 5-Fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499796-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoropicolinamide: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropicolinamide, a fluorinated derivative of picolinamide, is a chemical entity of growing interest within the fields of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the pyridine ring, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on providing detailed experimental protocols and quantitative data to support further research and development efforts.

Chemical Structure and Properties

This compound is a simple amide derivative of 5-fluoropicolinic acid. The presence of the electron-withdrawing fluorine atom at the 5-position of the pyridine ring is expected to modulate the electronic properties of the amide functional group and the overall molecule.

Chemical Structure:

Systematic Name: 5-fluoropyridine-2-carboxamide

| Property | Value |

| Molecular Formula | C₆H₅FN₂O |

| Molecular Weight | 140.12 g/mol |

| CAS Number | 499796-71-3 |

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation procedures, typically starting from 5-fluoropicolinic acid or its activated derivatives.

Synthesis from 5-Fluoropicolinic Acid

A common and straightforward method involves the activation of the carboxylic acid group of 5-fluoropicolinic acid, followed by reaction with an ammonia source.

Experimental Protocol:

-

Activation of Carboxylic Acid: To a solution of 5-fluoropicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Amidation: To the activated acid solution, add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis from 2-Amino-5-fluoropyridine

An alternative synthetic route could involve the oxidation of the methyl group of a precursor, followed by amidation. However, a more direct approach starts from 2-amino-5-fluoropyridine.

Experimental Protocol (Hypothetical):

Note: This is a generalized procedure and may require optimization.

-

Diazotization: Dissolve 2-amino-5-fluoropyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the diazonium salt solution to the cyanide solution at a controlled temperature.

-

Hydrolysis: The resulting 5-fluoropicolinonitrile can be hydrolyzed to the corresponding amide, this compound, under acidic or basic conditions. For example, treatment with concentrated sulfuric acid followed by careful neutralization.

-

Purification: The product would be isolated and purified using standard techniques such as extraction and crystallization or chromatography.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted NMR data based on related structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic CH | ~8.6 | d | ~3.0 | H-6 |

| Aromatic CH | ~8.2 | dd | ~9.0, 4.5 | H-4 |

| Aromatic CH | ~7.8 | dd | ~9.0, 3.0 | H-3 |

| Amide NH₂ | ~7.7 | br s | - | -CONH₂ |

| Amide NH₂ | ~7.5 | br s | - | -CONH₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| C=O | ~165 | C=O |

| C-F | ~158 (d, J ≈ 240 Hz) | C-5 |

| Aromatic C | ~148 (d, J ≈ 15 Hz) | C-2 |

| Aromatic CH | ~140 (d, J ≈ 25 Hz) | C-6 |

| Aromatic CH | ~125 (d, J ≈ 5 Hz) | C-4 |

| Aromatic CH | ~122 (d, J ≈ 20 Hz) | C-3 |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1400 | Medium | C-N stretch (amide) |

| 1250-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 140. Common fragmentation patterns could involve the loss of the amide group (-NH₂) to give a fragment at m/z = 124, and the loss of the carbonyl group (-CO) to give a fragment at m/z = 112.

Biological Activity and Potential Signaling Pathways

While specific data for this compound is limited, picolinamide derivatives have shown a range of biological activities, including acting as enzyme inhibitors. For instance, certain picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE)[1][2]. The introduction of a fluorine atom can enhance binding affinity and metabolic stability, making this compound an interesting candidate for screening against various enzymatic targets.

The biological activity of fluorinated pyridine-containing compounds can be diverse. For example, the complex derivative N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) is a potent pan-PIM kinase inhibitor, highlighting the potential of the this compound scaffold in kinase inhibitor design[3].

Given the structural similarities to other biologically active molecules, potential signaling pathways that could be modulated by this compound or its derivatives include those involved in cell proliferation, survival, and inflammation. A hypothetical workflow for investigating the biological activity of this compound is presented below.

References

Synthetic Pathways for 5-Fluoropicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 5-Fluoropicolinamide, a key intermediate in the development of various pharmaceutical agents. This document provides a comprehensive overview of the chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a fluorinated derivative of picolinamide. The introduction of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often sought after in drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide outlines the most common and practical synthetic routes to this valuable building block.

Core Synthesis Strategy

The most direct and widely applicable approach to the synthesis of this compound involves a two-step process commencing from the commercially available precursor, 5-fluoropicolinic acid. This strategy is predicated on the activation of the carboxylic acid moiety, followed by amidation.

The primary pathway can be summarized as follows:

-

Activation of 5-Fluoropicolinic Acid: The carboxylic acid is converted into a more reactive acylating agent, typically an acyl chloride. This is a standard transformation in organic synthesis that facilitates the subsequent amide bond formation.

-

Amidation: The activated acyl derivative is then reacted with an ammonia source to furnish the desired this compound.

The following sections provide detailed experimental procedures and data for each of these key steps.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathway.

Table 1: Reactants and Stoichiometry for the Synthesis of 5-Fluoropicolinoyl Chloride

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Molar Ratio |

| 5-Fluoropicolinic Acid | C₆H₄FNO₂ | 141.10 | 1.0 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.2 | 1.2 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | - |

Table 2: Products and Theoretical Yield for the Synthesis of 5-Fluoropicolinoyl Chloride

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| 5-Fluoropicolinoyl Chloride | C₆H₃ClFNO | 159.55 | 1.13 |

Table 3: Reactants and Stoichiometry for the Synthesis of this compound

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Molar Ratio |

| 5-Fluoropicolinoyl Chloride | C₆H₃ClFNO | 159.55 | 1.0 | 1.0 |

| Ammonium Hydroxide (28-30% aq.) | NH₄OH | 35.04 | Excess | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | - |

Table 4: Product and Expected Yield for the Synthesis of this compound

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (g) |

| This compound | C₆H₅FN₂O | 140.12 | ~0.85 (based on an estimated 95% yield) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 5-Fluoropicolinoyl Chloride

Objective: To convert 5-fluoropicolinic acid to its corresponding acyl chloride.

Materials:

-

5-Fluoropicolinic acid (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

Anhydrous dichloromethane (DCM) as solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoropicolinic acid.

-

Add anhydrous dichloromethane to dissolve the starting material.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.

-

Slowly add thionyl chloride to the stirred solution at room temperature. The addition should be done in a well-ventilated fume hood as sulfur dioxide and hydrogen chloride gases are evolved.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic vapors.

-

The resulting crude 5-fluoropicolinoyl chloride, a light-yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Objective: To synthesize this compound via amidation of 5-fluoropicolinoyl chloride.

Materials:

-

Crude 5-fluoropicolinoyl chloride (from Step 1)

-

Concentrated ammonium hydroxide solution (28-30% NH₃ in water, excess)

-

Anhydrous dichloromethane (DCM)

-

Beaker or Erlenmeyer flask

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve the crude 5-fluoropicolinoyl chloride in anhydrous dichloromethane in a beaker or Erlenmeyer flask and cool the solution in an ice bath to 0-5°C.

-

While stirring vigorously, slowly add an excess of cold concentrated ammonium hydroxide solution dropwise. A white precipitate of this compound will form. The addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a crystalline solid.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and logical workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

The Emergence of 5-Fluoropicolinamide: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropicolinamide is a fluorinated derivative of picolinamide that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. While the historical context of the discovery of the core this compound scaffold is not extensively documented in readily available literature, its precursor, 5-Fluoropicolinic Acid, is recognized as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery context, synthesis, and known biological activities of this compound and its derivatives.

Physicochemical Properties of the Core Precursor: 5-Fluoropicolinic Acid

The foundational precursor to this compound is 5-Fluoropicolinic Acid. A clear understanding of its properties is crucial for the development of synthetic routes and the interpretation of the biological activity of its derivatives.

| Property | Value | Reference |

| Chemical Formula | C₆H₄FNO₂ | [1] |

| Molecular Weight | 141.1 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 215-218°C | [1] |

| Solubility | Soluble in water, ethanol, methanol, acetone | [1] |

| CAS Number | 107504-08-5 | [1] |

Synthesis and Discovery Context

The synthesis of this compound originates from its corresponding carboxylic acid, 5-Fluoropicolinic Acid. The discovery and development of synthetic methodologies for this precursor were driven by the need for novel fluorinated building blocks in drug discovery.

Synthesis of 5-Fluoropicolinic Acid

A described synthetic pathway to 5-Fluoropicolinic Acid involves a multi-step process.[1] This synthesis provides the essential precursor for the subsequent amidation to form this compound.

Experimental Protocol: Synthesis of 5-Fluoropicolinic Acid

-

Step 1: Carboxylation of 5-Fluoropyridine. 5-Fluoropyridine is reacted with carbon dioxide to yield 5-Fluoropyridine-2-carboxylic acid.[1]

-

Step 2: Acyl Chloride Formation. The resulting carboxylic acid is treated with thionyl chloride to form the more reactive 5-Fluoro-2-pyridinecarbonyl chloride.[1]

-

Step 3: Hydrolysis. The acyl chloride is then hydrolyzed to produce 5-Fluoropicolinic Acid.[1]

Amidation of 5-Fluoropicolinic Acid to this compound

The final step in the synthesis of this compound is the amidation of 5-Fluoropicolinic Acid. This is a standard amide bond formation reaction that can be achieved through various coupling methods.

Experimental Protocol: General Amide Coupling

A general procedure for the amidation of 5-Fluoropicolinic Acid involves the use of a coupling reagent to activate the carboxylic acid, followed by the addition of an amine.

-

Activation: 5-Fluoropicolinic Acid is dissolved in a suitable aprotic solvent (e.g., DMF, DCM). A coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to form an activated ester intermediate.

-

Coupling: The desired amine is added to the reaction mixture, which then reacts with the activated intermediate to form the corresponding this compound derivative.

-

Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as extraction and column chromatography.

Biological Activity and Applications

While the biological activity of the core this compound molecule is not extensively detailed, its derivatives have shown significant promise in various therapeutic areas. The precursor, 5-Fluoropicolinic Acid, has also been investigated for its potential biological effects.

Biological Activity of 5-Fluoropicolinic Acid

Preclinical studies have suggested that 5-Fluoropicolinic Acid possesses a range of biological activities:

-

Anticancer Properties: It has been shown to inhibit the proliferation of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest.[1]

-

Anti-inflammatory Effects: The acid can reduce the production of pro-inflammatory cytokines and chemokines.[1]

-

Neurological Disorders: Research indicates a potential role in inhibiting the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.[1]

Biological Activity of this compound Derivatives

The this compound scaffold is a key component of several biologically active molecules, most notably in the field of oncology and medical imaging.

1. PIM Kinase Inhibition:

A prominent example is the potent and selective pan-PIM kinase inhibitor, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) .[2] PIM kinases are implicated in the progression of various cancers.

| Compound | Target | Kᵢ (PIM1) | Kᵢ (PIM2) | Kᵢ (PIM3) | Cell Proliferation (KMS11-luc) EC₅₀ |

| PIM447 | PIM1/2/3 | 6 pM | 18 pM | 9 pM | Potent (EC₅₀ in nanomolar range) |

Data from[2]

2. Theranostic Agents for Melanoma:

Radioiodinated fluoropicolinamide-benzamide derivatives have been evaluated as potential theranostic agents for melanoma.[3] These compounds target melanin, which is overexpressed in most malignant melanoma cells. For instance, ¹³¹I-iodofluoropicolinamide benzamide (¹³¹I-IFPABZA) has been studied for its ability to target melanin-expressing melanoma.[3][4]

| Radiotracer | LogP | Tumor Uptake (B16F10 melanoma) |

| ¹³¹I-IFPABZA | 2.01 | Marginal |

| ¹³¹I-IFNABZA | 1.49 | Significant |

Conclusion

This compound represents a valuable scaffold in the design of novel therapeutic agents. While the specific discovery and historical timeline of the core molecule are not well-defined, the importance of its precursor, 5-Fluoropicolinic Acid, is evident from its role as a key building block in medicinal chemistry. The biological activities of this compound derivatives, particularly in cancer therapy and diagnostics, underscore the significance of this chemical entity. Further research into the synthesis of new derivatives and the exploration of their biological activities will likely continue to expand the therapeutic potential of the this compound core.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-Fluoropicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropicolinamide is a fluorinated derivative of picolinamide. The introduction of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of the parent molecule, influencing its chemical reactivity, metabolic stability, and biological activity. Understanding these properties is crucial for its potential application in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and discusses potential biological activities based on related structures.

It is important to note that publicly available experimental data on the specific physicochemical properties of this compound is limited. Therefore, this guide also includes data on a complex, structurally related molecule and outlines the standard methodologies for empirical determination.

Chemical Structure

Structure:

IUPAC Name: 5-fluoropyridine-2-carboxamide Molecular Formula: C₆H₅FN₂O Molecular Weight: 140.12 g/mol CAS Number: 499796-71-3

Physicochemical Data

Due to the absence of direct experimental data for this compound in the available literature, we present data for a structurally complex derivative, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), to provide some context for a molecule containing the this compound moiety. It is critical to recognize that these values are not representative of this compound itself due to the substantial structural differences.

Table 1: Physicochemical Properties of a Complex this compound Derivative (PIM447)

| Property | Value |

| Melting Point | 139 °C (free base) |

| log D (pH 6.8) | 1.1 |

| pKa | 9.8 and 4.2 |

| Solubility (crystalline free base) | >45 mM (pH 1), 4 mM (pH 3), 0.5 mM (pH 6.8) |

Disclaimer: The data in Table 1 pertains to PIM447, a significantly larger and more complex molecule than this compound. These values should not be used as surrogates for this compound but are presented for illustrative purposes due to the lack of direct data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded to define the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Protocol (Siwoloboff Method):

-

Sample Preparation: A small amount of the substance is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa, a measure of the acidity or basicity of a compound, can be determined by methods such as UV-Vis spectrophotometry or potentiometric titration. For pyridine derivatives, NMR spectroscopy is also a powerful tool.

Protocol (UV-Vis Spectrophotometry):

-

Buffer Preparation: A series of buffers with precisely known pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared and diluted into each buffer solution to a constant final concentration.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the absorbances of the fully protonated and fully deprotonated species.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Protocol (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, the picolinamide scaffold is present in a number of biologically active molecules.

-

Antifungal Activity: Some benzamide and picolinamide derivatives have been shown to exhibit antifungal properties by targeting the lipid-transfer protein Sec14. This suggests a potential avenue of investigation for this compound.

-

Fungicidal Activity: The recently developed fungicide, florylpicoxamid, is a picolinamide derivative that targets the Qi site of the mitochondrial cytochrome bc1 complex in fungi. This highlights the potential for picolinamide derivatives to act as potent enzyme inhibitors.

Given the lack of specific information on the mechanism of action for this compound, a signaling pathway diagram cannot be constructed. Instead, a logical workflow for the determination of its physicochemical properties is provided below.

Visualizations

Caption: Experimental workflow for the determination of physicochemical properties.

Conclusion

A Technical Guide to Determining the Solubility of Novel Compounds: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of a given compound, using 5-Fluoropicolinamide as a representative but currently uncharacterized example. In the absence of publicly available solubility data for this compound, this document serves as a procedural framework for researchers to generate such critical data in their own laboratories. The protocols and methods described herein are foundational in pharmaceutical research and drug development.[1][2][3]

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[2] Poor aqueous solubility can lead to challenges in formulation and may result in inadequate absorption from the gastrointestinal tract, thereby limiting the effectiveness of a potential therapeutic agent.[4] Therefore, a thorough understanding and quantitative determination of a compound's solubility in various solvents is a critical early-stage activity in the drug development pipeline.[3]

Quantitative Solubility Data: A Template for this compound

As no specific solubility data for this compound could be retrieved, the following table is presented as a structured template for researchers to populate with their own experimental findings. This format allows for the clear and comparative presentation of solubility data across different solvent systems and temperatures.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Observations/Notes |

| Purified Water | 4 | Shake-Flask | |||

| Purified Water | 25 | Shake-Flask | |||

| Purified Water | 37 | Shake-Flask | |||

| 0.1 N HCl (pH ~1.2) | 37 | Shake-Flask | Simulates gastric fluid | ||

| Phosphate Buffer (pH 6.8) | 37 | Shake-Flask | Simulates intestinal fluid | ||

| Phosphate Buffer (pH 7.4) | 37 | Shake-Flask | Simulates physiological pH | ||

| Ethanol | 25 | HPLC-UV | |||

| Methanol | 25 | HPLC-UV | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||

| Polyethylene Glycol 400 | 25 | HPLC-UV | |||

| Propylene Glycol | 25 | HPLC-UV |

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] However, various other techniques can be employed, particularly for higher throughput screening.

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[5]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[3]

-

Calculate the original solubility by taking into account the dilution factor.

For earlier stages of drug discovery where larger numbers of compounds are being evaluated, higher throughput methods can be utilized. These often measure kinetic solubility, which is the concentration of a compound that precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer.[3] Nephelometry, which measures light scattering from suspended particles, is one such technique that can be adapted for HTS.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

Caption: Experimental workflow for determining equilibrium solubility.

Factors Influencing Solubility

It is important for researchers to consider several factors that can influence the measured solubility of a compound:

-

pH: The solubility of ionizable compounds can be significantly affected by the pH of the solvent system.[5]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[5]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3]

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.[4]

By following the detailed protocols and considering the influencing factors outlined in this guide, researchers can accurately and reproducibly determine the solubility of this compound and other novel compounds, thereby generating the crucial data needed to advance their drug development programs.

References

- 1. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 2. rheolution.com [rheolution.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. solubility experimental methods.pptx [slideshare.net]

5-Fluoropicolinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropicolinamide, a fluorinated derivative of picolinamide, is a chemical compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of its chemical identity, physicochemical properties, and a putative synthesis protocol. While specific biological activity and mechanistic data for this compound are not extensively available in the public domain, this document serves as a foundational resource for researchers interested in exploring its potential.

Chemical Identity

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 5-fluoropyridine-2-carboxamide[1] |

| CAS Number | 499796-71-3[1] |

| Molecular Formula | C₆H₅FN₂O[1] |

| Molecular Weight | 140.12 g/mol |

| Canonical SMILES | C1=CC(=NC=C1F)C(=O)N[1] |

| InChI Key | CWKOQDDWKWTOCF-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 140.03859095 | PubChem[1] |

| Topological Polar Surface Area | 56.0 Ų | PubChem[1] |

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in readily available scientific literature. However, based on general principles of organic chemistry for the synthesis of amides from carboxylic acids, a plausible synthetic route can be proposed starting from 5-fluoropicolinic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process involving the activation of the carboxylic acid group of 5-fluoropicolinic acid, followed by amidation.

References

Potential Therapeutic Targets of 5-Fluoropicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the potential therapeutic targets of 5-Fluoropicolinamide, with a primary focus on the well-characterized compound N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, also known as PIM447. This potent and selective small molecule has emerged as a significant inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, which are key regulators of cell survival, proliferation, and metabolism. This document details the mechanism of action, quantitative data on its inhibitory activity, comprehensive experimental protocols for its evaluation, and visual representations of the relevant signaling pathways.

Core Therapeutic Targets: PIM Kinases

The primary therapeutic targets of PIM447 are the three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3.[1][2] These kinases are constitutively active upon translation and are crucial downstream effectors of various cytokine and growth factor signaling pathways, notably the JAK/STAT pathway.[1] Dysregulation of PIM kinase expression is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.

PIM447 acts as a pan-PIM kinase inhibitor, effectively blocking the activity of all three isoforms. This inhibition leads to the downstream modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis.[2][3]

Quantitative Data

The inhibitory activity of PIM447 against the PIM kinases and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize these findings.

Table 1: In Vitro Kinase Inhibitory Activity of PIM447

| Target | Assay Type | Metric | Value | Reference |

| PIM1 | Cell-free | Ki | 6 pM | [3] |

| PIM2 | Cell-free | Ki | 18 pM | [3] |

| PIM3 | Cell-free | Ki | 9 pM | [3] |

| PIM2 | Biochemical | IC50 | <0.003 µM |

Table 2: In Vitro Cytotoxicity of PIM447 in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Incubation Time | Reference |

| MM1.S | Multiple Myeloma | IC50 | ~0.5 µM | 72h | |

| U266 | Multiple Myeloma | IC50 | ~1 µM | 72h | |

| RPMI-8226 | Multiple Myeloma | IC50 | ~2 µM | 72h | |

| OPM-2 | Multiple Myeloma | IC50 | ~2.5 µM | 72h | |

| HuH6 | Hepatoblastoma | LD50 | 13 µM | 72h | |

| COA67 | Hepatoblastoma | LD50 | 10 µM | 72h |

Signaling Pathways and Mechanism of Action

PIM447 exerts its therapeutic effects by inhibiting PIM kinases, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation. The primary mechanisms include the induction of apoptosis and the inhibition of the mTORC1 pathway.

PIM Kinase Signaling Pathway

The following diagram illustrates the central role of PIM kinases in cell signaling and the points of intervention by PIM447.

Caption: PIM Kinase Signaling Pathway and PIM447 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PIM447.

In Vitro Kinase Activity Assay (Kinase-Glo® Luminescent Assay)

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against PIM kinases.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of PIM447 against PIM1, PIM2, and PIM3 kinases.

Materials:

-

Recombinant human PIM1, PIM2, and PIM3 enzymes

-

PIM447 (this compound)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

ATP

-

Substrate peptide (e.g., PIMtide)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of PIM447 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the PIM kinase enzyme and substrate peptide in kinase buffer to their final working concentrations.

-

Reaction Setup:

-

Add 5 µL of the diluted PIM447 or vehicle control (DMSO in kinase buffer) to the wells of the microplate.

-

Add 10 µL of the diluted PIM kinase enzyme to each well.

-

Initiate the kinase reaction by adding 10 µL of the ATP and substrate peptide mixture to each well.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

-

Add 25 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of PIM447 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of PIM447 on cancer cell lines.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) of PIM447 on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., MM1.S, HuH6)

-

Complete cell culture medium

-

PIM447 (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipettes

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of PIM447 in complete culture medium. Remove the old medium from the wells and add 100 µL of the PIM447 dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration of PIM447 relative to the vehicle-treated control cells. Determine the IC50 or LD50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by PIM447.[8][9]

Objective: To determine the percentage of apoptotic and necrotic cells in a cancer cell population following treatment with PIM447.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PIM447 (this compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of PIM447 or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of PIM447.

Caption: Preclinical Evaluation Workflow for PIM447.

Conclusion

This compound, exemplified by the potent pan-PIM kinase inhibitor PIM447, holds significant promise as a therapeutic agent, particularly in the context of hematological malignancies. Its well-defined mechanism of action, targeting the PIM kinases, leads to the induction of apoptosis and inhibition of key survival pathways in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this class of compounds. The continued investigation of PIM kinase inhibitors like PIM447 is crucial for the development of novel and effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Ascendance of the Picolinamide Scaffold

An In-Depth Technical Guide to Picolinamide Derivatives: From Synthesis to Therapeutic Application

In the landscape of modern medicinal chemistry, the picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a "privileged structure."[1] Its inherent chemical properties—including its capacity as a chelating agent and its versatile substitution patterns—make it a foundational building block for designing therapeutic agents with a vast spectrum of biological activities.[1] Picolinamide derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, underscoring their importance in the drug development pipeline.[2][3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the picolinamide core. We will delve into the causality behind synthetic strategies, explore the mechanisms of action across various therapeutic areas, detail key experimental protocols, and synthesize the structure-activity relationships (SAR) that drive the optimization of these potent molecules.

I. Synthetic Strategies: Building the Picolinamide Core

The synthesis of picolinamide derivatives is a cornerstone of their development. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and reaction efficiency. Typically, the core synthesis involves the formation of an amide bond between a picolinic acid derivative and a primary or secondary amine.

A common and robust approach involves the activation of the carboxylic acid group of picolinic acid, followed by coupling with the desired amine. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBT) are frequently used to facilitate this amide bond formation.[5] Alternatively, converting the picolinic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a prevalent strategy.[2][6]

More advanced methodologies, such as palladium-catalyzed C-H functionalization, have enabled the synthesis of complex, substituted phenanthridines starting from benzylpicolinamides, showcasing the scaffold's versatility for creating diverse chemical libraries.[7]

Experimental Protocol: General Synthesis of an N-Aryl Picolinamide

This protocol describes a general method for synthesizing picolinamide derivatives via an acid chloride intermediate, a common and effective strategy.[2][6]

Objective: To synthesize an N-aryl picolinamide from picolinic acid and a substituted aniline.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Substituted aniline

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend picolinic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride hydrochloride. Use this directly in the next step.

-

-

Amide Coupling:

-

Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a separate flask.

-

Add a base such as triethylamine (2.5-3.0 eq) to the aniline solution and cool to 0 °C.

-

Dissolve the crude picolinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the mixture by adding saturated NaHCO₃ solution to neutralize excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Confirm the structure and purity of the final picolinamide derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

II. Therapeutic Applications and Biological Activities

Picolinamide derivatives have been investigated for a wide array of therapeutic uses, driven by their ability to interact with various biological targets.

A. Anticancer Activity

The fight against cancer is a primary area where picolinamides show immense promise, primarily as kinase inhibitors.[8]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis.[9][10] Several series of picolinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8][9][11] For example, compounds have been developed that show potent inhibitory activity against VEGFR-2 kinase with IC₅₀ values in the nanomolar range, comparable or superior to reference drugs like sorafenib.[8][10]

-

Aurora Kinase Inhibition: Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers. A series of N-methylpicolinamide-4-thiol derivatives were found to exhibit broad-spectrum antiproliferative activities against various human cancer cell lines.[12][13][14] The most potent compound in one study, 6p , was found to selectively inhibit Aurora-B kinase, providing a potential mechanism for its potent anticancer effects.[12][14]

-

c-Met Kinase Inhibition: The c-Met kinase pathway is another important target in oncology. Phenylpicolinamide derivatives have been studied for their ability to target c-Met, with docking studies providing insights into structure-activity relationships.[1]

| Compound Class | Target(s) | Example Activity (IC₅₀) | Reference(s) |

| N-Aryl Picolinamides | VEGFR-2 | 87 nM, 27 nM, 94 nM for compounds 7h, 9a, 9l | [8] |

| N-Methyl-picolinamide-4-thiol | Aurora-B Kinase | 2.23 µM against HepG2 cells (Compound 6p) | [12][14] |

| 4-(4-Aminophenoxy)picolinamides | c-Met Kinase | 46.5 nM (Compound 46) | [15] |

| 4-(4-Formamidophenylamino)picolinamide | Various Cancers | Broad-spectrum activity in µM range (Compound 5q) | [16] |

B. Neuroprotective Activity

-

Acetylcholinesterase (AChE) Inhibition: Alzheimer's disease pathology is linked to a decline in acetylcholine levels. Inhibiting AChE, the enzyme that degrades acetylcholine, is a key therapeutic strategy. Picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated as AChE inhibitors.[2][17][18] Structure-activity relationship studies revealed that the substitution pattern significantly influences inhibitory activity, with some derivatives showing potent, mixed-type inhibition by binding to both the catalytic and peripheral sites of the AChE enzyme.[17][19] Compound 7a from one study was identified as a particularly potent AChE inhibitor with an IC₅₀ of 2.49 µM.[17][18]

C. Antimicrobial and Antiviral Activity

-

Antibacterial (Anti-C. difficile): The rise of antibiotic-resistant bacteria necessitates novel therapeutic agents. Picolinamides have been identified as a class of antibacterials with potent and selective activity against Clostridioides difficile (C. difficile), a major cause of hospital-acquired infections.[20] SAR studies on 108 analogues led to the discovery of compounds with exceptional selectivity for C. difficile over other normal gut microbiota, which is a significant advantage in preventing gut dysbiosis and infection recurrence.[20]

-

Antifungal: Certain picolinamide and benzamide chemotypes have demonstrated antifungal properties by targeting Sec14p, a phosphatidylinositol-transfer protein essential in several pathogenic fungi.[21]

-

Antiviral: Picolinic acid, the parent compound, has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[22] Its mechanism appears to involve the inhibition of viral entry, a host-centric approach that presents a high barrier to resistance.[22][23] This activity against a range of clinically significant viruses highlights the potential for developing picolinamide derivatives as broad-spectrum antiviral agents.[23][24][25]

D. Metabolic Disease Applications

-

11β-HSD1 Inhibition: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a key role in regulating glucocorticoid levels and is a validated target for treating metabolic syndrome and type 2 diabetes. Series of 6-substituted picolinamide derivatives have been developed as potent and selective 11β-HSD1 inhibitors.[26][27] Optimization of lead compounds resulted in derivatives that were efficacious in mouse models, reducing fasting blood glucose and insulin levels after oral dosing.[26][27]

E. Anti-inflammatory Activity

The modulation of inflammatory pathways is another area of investigation for picolinamide derivatives. While direct studies are emerging, the scaffold's integration into hybrids designed to modulate chemokine receptors like CXCR4 suggests a viable strategy for developing novel anti-inflammatory agents.[4] The core structure is also found in various compounds synthesized for anti-inflammatory purposes.[28][29][30]

III. Advanced Methodologies in Picolinamide Research

Modern drug discovery relies heavily on computational and advanced biological techniques to accelerate the development process.

Protocol: Molecular Docking Workflow for Picolinamide Derivatives

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a biological target, guiding SAR studies and lead optimization.[1]

Objective: To predict the binding interaction of a picolinamide derivative with a target protein (e.g., VEGFR-2 or AChE).

Software:

-

Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite)

-

Protein Data Bank (PDB) for protein structures

-

Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

-

Protein Preparation:

-

Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 4ASD for VEGFR-2).[10]

-

Prepare the protein by removing water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of the picolinamide derivative and convert it to a 3D structure.

-

Assign correct bond orders and protonation states.

-

Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site (active site) on the protein. This is typically based on the location of the co-crystallized ligand or known active site residues.

-

Set up the docking parameters, including the search algorithm (e.g., genetic algorithm) and the number of docking runs.

-

Run the docking simulation to generate multiple binding poses for the ligand within the protein's active site.

-

-

Analysis and Interpretation:

-

Analyze the predicted binding poses based on their docking scores and clustering. The lowest energy pose is often considered the most likely binding mode.

-

Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Use this information to rationalize observed biological activity and guide the design of new derivatives with improved binding affinity.

-

IV. Future Perspectives and Conclusion

The picolinamide scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability has allowed for the development of potent and selective inhibitors across a remarkable range of biological targets. Future research will likely focus on several key areas:

-

Expansion into New Therapeutic Areas: Exploring the potential of picolinamides against novel targets and disease pathways.

-

Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.

-

Advanced Drug Delivery: Formulating picolinamide-based drugs into novel delivery systems to improve their pharmacokinetic profiles and reduce off-target effects.

-

Integration of AI and Machine Learning: Utilizing predictive models to design novel picolinamide libraries with higher probabilities of success, accelerating the discovery timeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors | Semantic Scholar [semanticscholar.org]

- 20. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 24. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. news-medical.net [news-medical.net]

Spectroscopic Analysis of 5-Fluoropicolinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropicolinamide is a fluorinated derivative of picolinamide, placing it in a class of compounds with significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, unambiguous structural confirmation and purity assessment are critical following synthesis. This technical guide outlines the standard spectroscopic techniques used for the characterization of this compound and similar small molecules.

Spectroscopic Data Summary

The following tables are placeholders representing how the spectroscopic data for this compound would be presented.

Table 1: ¹H NMR Data (Placeholder)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| e.g., 8.50 | d | e.g., 2.0 | H-6 |

| e.g., 8.20 | dd | e.g., 8.0, 2.0 | H-4 |

| e.g., 7.80 | d | e.g., 8.0 | H-3 |

| e.g., 7.50 | br s | CONH₂ | |

| e.g., 7.30 | br s | CONH₂ |

Table 2: ¹³C NMR Data (Placeholder)

| Chemical Shift (δ) ppm | Assignment |

| e.g., 165.0 | C=O |

| e.g., 158.0 (d, J=...) | C-5 |

| e.g., 148.0 (d, J=...) | C-2 |

| e.g., 140.0 (d, J=...) | C-6 |

| e.g., 125.0 (d, J=...) | C-4 |

| e.g., 120.0 (d, J=...) | C-3 |

Table 3: Infrared (IR) Spectroscopy Data (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3400-3200 | Strong, Broad | N-H stretch (amide) |

| e.g., 1680 | Strong | C=O stretch (amide I) |

| e.g., 1600 | Medium | N-H bend (amide II) |

| e.g., 1580, 1470 | Medium | C=C, C=N stretch (aromatic) |

| e.g., 1250 | Strong | C-F stretch |

Table 4: Mass Spectrometry (MS) Data (Placeholder)

| m/z | Ion Type |

| e.g., 141.03 | [M+H]⁺ |

| e.g., 163.02 | [M+Na]⁺ |

Experimental Methodologies

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.

-

Sample Preparation: Approximately 5-10 mg of the synthesized this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of tetramethylsilane (TMS) might be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Proton NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be recorded using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is pressed against a crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The spectrum would be recorded over a typical range of 4000-400 cm⁻¹, with a background spectrum of the empty sample holder or KBr pellet taken and automatically subtracted.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or Orbitrap instrument, often coupled with a liquid chromatograph (LC-MS) for sample introduction and separation.

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule, which would be expected to form [M+H]⁺ ions.

-

Data Acquisition: The mass spectrum would be acquired over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for 5-Fluoropicolinamide Derivatives in Preclinical Research

Disclaimer: The following information is intended for research and drug development professionals. The protocols outlined below are based on preclinical studies and are not intended for human use.

Introduction

Publicly available research on 5-Fluoropicolinamide as a standalone therapeutic agent is limited. However, its derivatives have been investigated, primarily as components of more complex molecules for specific applications such as radio-imaging agents in oncology. This document provides detailed application notes and protocols for the use of radioiodinated and radiofluorinated fluoropicolinamide-benzamide derivatives in animal models, based on published preclinical studies. These derivatives have shown potential as imaging agents for melanoma.

Data Summary: Dosage and Administration of this compound Derivatives in Animal Models

The following table summarizes the quantitative data on the dosage and administration of radio-labeled this compound derivatives in mouse models of melanoma.

| Compound | Animal Model | Application | Dosage | Administration Route |

| ¹³¹I-iodofluoropicolinamide benzamide (¹³¹I-IFPABZA) | Melanoma-bearing mice | Theranostic Agent | Not specified in provided abstracts | Intravenous |

| ¹⁸F-fluoro-N-(2-(diethylamino)ethyl)picolinamide (¹⁸F-5-FPN) | Not specified | PET Imaging Agent | Not specified in provided abstracts | Not specified |

| ¹⁸F-fluoropicolinamide–benzamide (¹⁸F-FPABZA) | Melanoma-bearing mice | PET Imaging Agent | Not specified in provided abstracts | Not specified |

Experimental Protocols

Protocol 1: Evaluation of Radioiodinated Fluoropicolinamide-Benzamide Derivatives for Melanoma Imaging

This protocol is based on studies investigating ¹³¹I-IFPABZA as a potential theranostic agent for melanoma.

1. Animal Model:

-